REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]([CH3:12])[CH3:11])[C:5]=1Br)([CH3:3])[CH3:2].C([Li])CCC.[C:19](=[O:21])=[O:20]>Cl>[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]([CH3:12])[CH3:11])[C:5]=1[C:19]([OH:21])=[O:20])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
21.58 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C(=CC=C1)C(C)C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
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Name
|
hexanes
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-29 °C
|
Type
|
CUSTOM
|
Details
|
was stirred 1 hour at zero
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed to 0° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred with a glass rod
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl ether
|
Type
|
WASH
|
Details
|
the ether washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a yellow oil
|
Type
|
EXTRACTION
|
Details
|
the ether solution extracted with sodium hydroxide solution (1N, 200 mL)
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with ether (200 mL)
|
Type
|
WASH
|
Details
|
The ether layer was washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil which
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1=C(C(=O)O)C(=CC=C1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |